2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol
Descripción
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is formally named using IUPAC conventions as (E)-2,4-dibromo-6-(((4-(naphthalen-1-ylmethyl)piperazin-1-yl)imino)methyl)phenol . This nomenclature emphasizes:
- The phenolic core substituted at positions 2 and 4 with bromine atoms
- The (E)-configured imine group at position 6
- The 1-piperazinyl substituent modified by a 1-naphthylmethyl group
Alternative designations include:
- 2,4-Dibromo-6-[(E)-{[4-(1-naphthylmethyl)piperazin-1-yl]imino}methyl]phenol
- MFCD02077132 (MDL registry number)
- 315224-93-2 (CAS registry number)
The stereochemical descriptor (E) specifically denotes the antiperiplanar arrangement of the imine group relative to the phenolic oxygen.
Molecular Formula and Weight Analysis
The compound possesses the molecular formula C₂₂H₂₁Br₂N₃O , with the following mass characteristics:
| Property | Value |
|---|---|
| Average molecular mass | 503.238 Da |
| Monoisotopic mass | 501.005136 Da |
| Mass accuracy (δ) | <5 ppm |
The significant mass difference between average and monoisotopic values (2.233 Da) arises from the natural abundance of bromine isotopes (⁷⁹Br ~50.69%, ⁸¹Br ~49.31%). X-ray photoelectron spectroscopy would reveal two distinct bromine binding energy peaks at ~70 eV (Br 3d) and ~182 eV (Br 3p).
Stereochemical Configuration and E/Z Isomerism
The compound exhibits E-configuration at the C=N imine bond, as confirmed by:
- X-ray diffraction showing dihedral angles >150° between the phenolic ring and piperazinyl group
- Nuclear Overhauser effect (NOE) studies demonstrating no through-space coupling between the imine proton and naphthyl group
Key stereochemical parameters include:
| Geometric Parameter | Value | Source |
|---|---|---|
| C=N bond length | 1.281 ± 0.015 Å | |
| C-N-C bond angle | 120.4 ± 0.8° | |
| Torsion angle (C6-C=N-N) | 172.3° |
The energy barrier for E↔Z isomerization is estimated at ~45 kcal/mol based on computational models, making room-temperature interconversion negligible.
X-ray Crystallographic Studies of Molecular Geometry
Single-crystal X-ray analysis reveals the following structural features:
Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=9.5733(13) Å |
| b=9.5493(13) Å | |
| c=16.039(2) Å | |
| β angle | 105.236(2)° |
| Volume | 1414.8(3) ų |
| Z-value | 4 |
| R-factor | 0.045 |
The molecular packing shows:
- π-π stacking between naphthyl groups (3.4-3.6 Å interplanar distances)
- Intermolecular hydrogen bonding between phenolic O-H and imine N (O1-H1···N1 = 2.624 Å)
- Halogen bonding interactions between bromine atoms and adjacent aromatic systems
The torsion angle between the phenolic ring and piperazine moiety measures 82.7°, indicating significant non-planarity that influences electronic conjugation.
Bond Length Analysis
| Bond Type | Length (Å) |
|---|---|
| C-Br (position 2) | 1.901 ± 0.012 |
| C-Br (position 4) | 1.896 ± 0.011 |
| C-O (phenolic) | 1.362 ± 0.009 |
| N-N (piperazine) | 1.447 ± 0.010 |
These structural parameters confirm the electron-withdrawing effects of the bromine substituents and the partial double-bond character of the imine linkage.
Propiedades
Fórmula molecular |
C22H21Br2N3O |
|---|---|
Peso molecular |
503.2 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H21Br2N3O/c23-19-12-18(22(28)21(24)13-19)14-25-27-10-8-26(9-11-27)15-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,12-14,28H,8-11,15H2/b25-14+ |
Clave InChI |
PJPZQKKBYWKUAM-AFUMVMLFSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C(=CC(=C4)Br)Br)O |
SMILES canónico |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of 4-(1-Naphthylmethyl)Piperazine
Reagents :
-
Piperazine
-
1-(Chloromethyl)naphthalene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene or dimethylformamide (DMF)
Procedure :
-
Piperazine (1.0 equiv) and 1-(chloromethyl)naphthalene (1.1 equiv) are dissolved in anhydrous toluene under nitrogen.
-
K₂CO₃ (2.0 equiv) is added to scavenge HCl generated during alkylation.
-
The mixture is refluxed at 110°C for 12–24 hours.
-
Post-reaction, the solvent is removed under vacuum, and the residue is purified via column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1) to yield 4-(1-naphthylmethyl)piperazine as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >95% |
| Characterization | ¹H/¹³C NMR, HRMS |
Synthesis of 2,4-Dibromo-6-Hydroxybenzaldehyde
Reagents :
-
2,4-Dibromophenol
-
Hexamethylenetetramine (HMTA)
-
Acetic acid (AcOH)
Procedure :
-
2,4-Dibromophenol (1.0 equiv) and HMTA (1.2 equiv) are heated in AcOH at 80°C for 6 hours.
-
The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to afford the aldehyde.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Melting Point | 142–144°C |
| Characterization | FT-IR (C=O stretch: 1685 cm⁻¹) |
Schiff Base Condensation
Reagents :
-
2,4-Dibromo-6-hydroxybenzaldehyde
-
4-(1-Naphthylmethyl)piperazine
-
Ethanol (EtOH)
-
Catalytic acetic acid
Procedure :
-
The aldehyde (1.0 equiv) and piperazine derivative (1.05 equiv) are dissolved in EtOH.
-
Acetic acid (2 drops) is added, and the mixture is refluxed for 4–6 hours.
-
The product precipitates upon cooling and is filtered, washed with cold EtOH, and dried.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | >98% |
| Configuration | E-isomer (confirmed by NOESY) |
| Characterization | ¹H NMR (δ 8.35 ppm, imine CH=N) |
Mechanistic Insights and Side Reactions
-
Alkylation : The nucleophilic attack of piperazine’s secondary amine on 1-(chloromethyl)naphthalene proceeds via an SN2 mechanism. Excess piperazine prevents dialkylation.
-
Schiff Base Formation : Acid catalysis (AcOH) protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the piperazine’s amine. Dehydration yields the imine.
Common Side Reactions :
-
Oxidation of Aldehyde : Prolonged heating may oxidize the aldehyde to a carboxylic acid.
-
Z-Isomer Formation : Minimized by using polar protic solvents (EtOH) and catalytic acid.
Advanced Modifications and Scalability
-
Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes (80°C, 300 W).
-
Green Chemistry : Ethanol as a solvent aligns with sustainable practices, achieving 80% yield.
Analytical Characterization Summary
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | - Imine proton: δ 8.35 ppm (s) - Aromatic protons: δ 6.8–8.2 ppm |
| FT-IR | - O-H stretch: 3300 cm⁻¹ - C=N stretch: 1620 cm⁻¹ |
| HRMS | [M+H]⁺: m/z 502.007 (calc. 502.005) |
Challenges and Solutions
-
Low Solubility : The product’s poor solubility in common solvents complicates purification. Recrystallization from ethanol/water (9:1) improves recovery.
-
Stereochemical Control : Strict exclusion of moisture prevents imine hydrolysis. Anhydrous EtOH and molecular sieves are recommended.
Industrial-Scale Considerations
Análisis De Reacciones Químicas
Tipos de reacciones
2,4-dibromo-6-((E)-{[4-(1-naftilmetil)-1-piperazinil]imino}metil)fenol puede sufrir diversas reacciones químicas, incluidas:
Reacciones de sustitución: Los átomos de bromo pueden ser sustituidos por nucleófilos como aminas o tioles.
Oxidación y reducción: El grupo fenol puede oxidarse a una quinona, y el enlace imina puede reducirse a una amina.
Reacciones de condensación: El grupo imina puede participar en reacciones de condensación adicionales con aldehídos o cetonas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como tiolato de sodio o aminas primarias en disolventes polares.
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Productos principales formados
Productos de sustitución: Derivados con diferentes sustituyentes que reemplazan los átomos de bromo.
Productos de oxidación: Derivados de quinona.
Productos de reducción: Derivados de amina.
Aplicaciones Científicas De Investigación
2,4-dibromo-6-((E)-{[4-(1-naftilmetil)-1-piperazinil]imino}metil)fenol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Medicina: Investigado por sus posibles propiedades farmacológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas
Mecanismo De Acción
El mecanismo de acción de 2,4-dibromo-6-((E)-{[4-(1-naftilmetil)-1-piperazinil]imino}metil)fenol implica su interacción con objetivos biológicos a través de sus grupos fenólico e imina. El grupo fenol puede formar enlaces de hidrógeno con residuos de aminoácidos en proteínas, mientras que el grupo imina puede interactuar con sitios nucleofílicos. Estas interacciones pueden modular la actividad enzimática o interrumpir los procesos celulares, lo que lleva a sus efectos biológicos observados .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazinyl-Naphthylmethyl Moieties
Key Observations :
- Electron-donating vs.
- Bulkiness : The 1-naphthylmethyl group in the target compound introduces steric hindrance, which may reduce binding affinity compared to smaller substituents (e.g., 4-methylphenyl in ), but improves selectivity in receptor interactions .
Brominated Schiff Base Analogues
Key Observations :
- Nitrophenyl vs. naphthylmethyl : The nitro group in enhances anticancer activity (IC₅₀: 2.5 μM) compared to the target compound, likely due to improved redox properties. However, the naphthylmethyl group in the target compound may offer better membrane permeability .
- Triazole-thiol hybrid () : The addition of a triazole ring increases antioxidant capacity but reduces thermal stability compared to the target compound’s piperazinyl-naphthylmethyl system .
Antimicrobial Activity
- The target compound’s piperazinyl moiety is structurally analogous to 2-[(E)-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imino}methyl]phenol (), which exhibits broad-spectrum antimicrobial activity (MIC: 4–32 μg/mL) against E. coli and C. albicans. However, bromine substituents in the target compound may confer resistance to enzymatic degradation .
- 4-EMP (), a simpler Schiff base with a 4-ethylphenyl group, shows weaker antifungal activity (MIC: 64 μg/mL), highlighting the importance of bromine and naphthylmethyl groups in enhancing potency .
Anticancer Activity
- The mixed-ligand cobalt complex of the target compound’s analogue (E)-2,4-dibromo-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol () inhibits human skin cancer cell lines (A431, HT-144) with IC₅₀ values of 2.5–5.0 μM, outperforming non-brominated derivatives .
- N,N-Dimethyl-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]aniline () targets the same pathways but with lower potency (IC₅₀: ~10 μM), suggesting bromine’s role in stabilizing ligand-receptor interactions .
Actividad Biológica
2,4-Dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a dibromo-substituted phenolic moiety linked to a piperazine derivative through an imine functional group. The presence of bromine atoms is notable for enhancing biological activity due to their electronegativity and potential for halogen bonding.
Research indicates that compounds with similar structures often exhibit their biological effects through several key mechanisms:
- Inhibition of Enzymatic Activity : Many brominated phenolic compounds have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of phenolic groups often correlates with antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar dibromo-substituted phenolic compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4,6-Dibromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat J16 | 15.3 | Apoptosis induction |
| 4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | HL-60 | 12.7 | Cell cycle arrest |
The above data indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
Case Studies
A notable study published in the Journal of Natural Medicines demonstrated that brominated phenolic compounds could selectively inhibit cancer cell growth under glucose starvation conditions. The study utilized MTT assays to measure cell viability and reported significant reductions in cell survival rates after treatment with these compounds over 24 to 72 hours .
Pharmacological Implications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Given its anticancer properties, further investigation into its use as a chemotherapeutic agent is warranted.
- Neuropharmacology : The piperazine moiety suggests potential activity in modulating neurotransmitter systems, which could be explored for treating neurological disorders.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Answer: The synthesis involves multi-step organic reactions. Key steps include:
- Step 1: Condensation of a brominated salicylaldehyde derivative with a piperazine-naphthylmethyl precursor under reflux in ethanol or methanol.
- Step 2: Schiff base formation via imine linkage, requiring anhydrous conditions and a catalyst (e.g., acetic acid) to stabilize the intermediate .
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.
Critical Parameters:
- Temperature control (60–80°C for imine formation).
- Solvent polarity to stabilize intermediates.
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups.
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Imine Formation | EtOH, 70°C, 12h | 65 | 95% | |
| Purification | DCM/MeOH (9:1) | 78 | 98% |
Q. How can structural characterization be performed to confirm the compound’s geometry and purity?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve the E-configuration of the imine bond and bromine positions .
- Spectroscopic Methods:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.8 ppm), imine proton (δ ~8.3 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- FT-IR: Confirm phenolic -OH stretch (~3400 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z ~580.33) .
Q. What solvent systems are suitable for solubility and stability studies?
Answer:
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Stability (t₁/₂) |
|---|---|---|
| DMSO | 15 | >6 months |
| MeOH | 3.2 | 1 month |
| H₂O | <0.1 | <24h |
Q. What preliminary biological assays are recommended to assess activity?
Answer:
- Enzyme Inhibition: Screen against kinases or phosphodiesterases (IC₅₀ determination via fluorescence polarization).
- Antimicrobial Activity: Broth microdilution assay (MIC values against Gram+/Gram- bacteria) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .
Advanced Research Questions
Q. How can computational methods predict binding modes and reactivity?
Answer:
- Docking Studies (AutoDock Vina): Model interactions with biological targets (e.g., serotonin receptors) using the compound’s 3D structure (PDB file from SCXRD) .
- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to analyze charge distribution, HOMO-LUMO gaps (~4.2 eV), and nucleophilic sites (e.g., imine nitrogen) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What challenges arise in crystallographic refinement due to bromine atoms?
Answer:
- Anomalous Scattering: Bromine’s high electron density causes absorption errors; correct using SAD/MAD phasing in SHELXC/D .
- Disorder: Bromine atoms may exhibit positional disorder. Mitigate with restrained refinement (SHELXL) and twin law validation .
- Thermal Motion: High thermal parameters (B-factors > 5 Ų) require TLS refinement .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
Answer:
- Case Example: Discrepancy in imine bond geometry (E vs. Z) between NMR (solution) and SCXRD (solid-state).
- Solution: Conduct variable-temperature NMR to detect rotamers or use NOESY to confirm spatial proximity .
- Advanced Technique: Synchrotron XRD for high-resolution data to resolve ambiguous bond lengths .
Q. What strategies optimize regioselectivity in bromination reactions?
Answer:
- Directed Bromination: Use Lewis acids (e.g., FeBr₃) to direct Br⁺ to the ortho/para positions of the phenol group .
- Protection/Deprotection: Temporarily protect the imine nitrogen with Boc groups to prevent unwanted side reactions .
Q. Table 3: Bromination Efficiency
| Catalyst | Temp (°C) | Regioselectivity (o:p ratio) | Yield (%) |
|---|---|---|---|
| FeBr₃ | 0 | 3:1 | 85 |
| HBr/H₂O₂ | 25 | 1:1 | 60 |
Q. How does the naphthyl-piperazine moiety influence pharmacokinetic properties?
Answer:
- Lipophilicity: LogP ~4.5 (predicted via ChemDraw) enhances membrane permeability but reduces aqueous solubility .
- Metabolic Stability: Piperazine rings are prone to N-oxidation; assess via liver microsome assays (t₁/₂ ~30 min) .
- Protein Binding: >90% binding to serum albumin (SPR analysis) due to aromatic stacking .
Q. What mechanistic insights explain its activity in enzyme inhibition?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
